Home > Products > Screening Compounds P109066 > 3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid -

3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid

Catalog Number: EVT-12250092
CAS Number:
Molecular Formula: C13H17N3O4
Molecular Weight: 279.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid, commonly known as Aspartame, is a low-calorie artificial sweetener used extensively in various food products. It is a dipeptide composed of two amino acids: phenylalanine and aspartic acid. The compound is metabolized in the body to its constituent amino acids and methanol, which are further utilized in metabolic pathways.

Source

Aspartame was discovered in 1965 by chemist James M. Schlatter while he was working on an anti-ulcer drug. It was approved for use as a sweetener in food products by the U.S. Food and Drug Administration in 1981 and has since become one of the most widely used artificial sweeteners globally.

Classification

This compound belongs to the class of organic compounds known as alkyl-phenylketones and is categorized as an artificial sweetener. It is classified under amino acids and derivatives, specifically as a methyl ester of a dipeptide.

Synthesis Analysis

Methods

The synthesis of 3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid typically involves the following steps:

  1. Formation of Dipeptide: The initial step includes the coupling of phenylalanine and aspartic acid through peptide bond formation.
  2. Methylation: The resulting dipeptide is then methylated to yield Aspartame. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity.

Technical Details

Phenylalanine+Aspartic AcidMethylationAspartame\text{Phenylalanine}+\text{Aspartic Acid}\xrightarrow{\text{Methylation}}\text{Aspartame}
Molecular Structure Analysis

Structure

The molecular formula for 3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid is C14H18N2O5C_{14}H_{18}N_{2}O_{5}. Its structure can be visualized with the following key features:

  • Functional Groups: Contains amino groups (-NH2), carboxylic acid groups (-COOH), and a ketone group (C=O).
  • Stereochemistry: The compound has two stereocenters, contributing to its specific spatial configuration.

Data

PropertyValue
Molecular Weight294.30 g/mol
Exact Mass294.12157168 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8
Topological Polar Surface Area119 Ų
Chemical Reactions Analysis

Reactions

Aspartame can undergo various chemical reactions typical of amino acids and peptides, including:

  1. Hydrolysis: In acidic or basic conditions, Aspartame can hydrolyze into its constituent amino acids, phenylalanine and aspartic acid.
  2. Deamination: Removal of an amino group can occur under certain conditions, leading to different metabolic pathways.
  3. Transamination: Aspartame can participate in transamination reactions, where it acts as an amino donor.

Technical Details

The hydrolysis reaction can be represented as follows:

Aspartame+H2OPhenylalanine+Aspartic Acid\text{Aspartame}+H_2O\rightarrow \text{Phenylalanine}+\text{Aspartic Acid}
Mechanism of Action

Process

The mechanism of action for Aspartame primarily involves its metabolism after ingestion:

  1. Absorption: Once consumed, Aspartame is rapidly absorbed in the gastrointestinal tract.
  2. Metabolism: It is broken down into its components—phenylalanine, aspartic acid, and methanol—by digestive enzymes.
  3. Utilization:
    • Phenylalanine is used for protein synthesis and neurotransmitter production.
    • Aspartic Acid plays a role in energy production and neurotransmission.
    • Methanol is metabolized to formaldehyde and formic acid, which are further processed or excreted.

Data

Research indicates that approximately 20% of phenylalanine derived from Aspartame is excreted, while the remainder is incorporated into proteins or converted into tyrosine.

Physical and Chemical Properties Analysis

Physical Properties

Aspartame appears as a white crystalline powder with a sweet taste significantly sweeter than sucrose (table sugar). It is soluble in water but less stable at high temperatures.

Chemical Properties

Key chemical properties include:

  • pH Stability: Stable at neutral pH but degrades at elevated temperatures or extreme pH levels.
  • Melting Point: Approximately 250 °C.
Applications

Scientific Uses

Aspartame is primarily used as a low-calorie sweetener in food and beverage products. Its applications extend to:

  1. Dietary Products: Commonly found in sugar-free foods, beverages, and pharmaceuticals aimed at reducing caloric intake.
  2. Research Studies: Used in studies investigating metabolic pathways involving amino acids and their derivatives.
  3. Clinical Nutrition: Provides an alternative sweetening option for individuals with diabetes or those managing weight.

Properties

Product Name

3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid

IUPAC Name

3-amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C13H17N3O4/c14-9(7-11(17)18)13(20)16-10(12(15)19)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H2,15,19)(H,16,20)(H,17,18)

InChI Key

KPAUJSXYKQJSSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)N

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